4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]-3,5-dimethylbenzaldehyde
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Overview
Description
4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]-3,5-dimethylbenzaldehyde is an organic compound with the molecular formula C15H24O3Si. This compound is characterized by the presence of a benzaldehyde group substituted with a tert-butyl dimethylsilyl (TBDMS) protected ethoxy group. It is commonly used in organic synthesis and serves as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]-3,5-dimethylbenzaldehyde typically involves the protection of hydroxyl groups using tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction proceeds as follows:
Protection of Hydroxyl Group: The hydroxyl group of 4-hydroxy-3,5-dimethylbenzaldehyde is protected using TBDMS-Cl and imidazole in anhydrous dichloromethane.
Formation of the Protected Aldehyde: The resulting product is then reacted with 2-bromoethanol to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]-3,5-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the TBDMS group.
Major Products Formed
Oxidation: 4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]-3,5-dimethylbenzoic acid.
Reduction: 4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]-3,5-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]-3,5-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]-3,5-dimethylbenzaldehyde involves its reactivity as an aldehyde and the stability provided by the TBDMS protecting group. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used. For example, in oxidation reactions, the aldehyde group is the primary reactive site, while in substitution reactions, the TBDMS group is targeted.
Comparison with Similar Compounds
Similar Compounds
4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]benzaldehyde: Similar structure but without the dimethyl groups on the benzene ring.
2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]ethanol: Similar structure but with an alcohol group instead of an aldehyde group.
Uniqueness
4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]-3,5-dimethylbenzaldehyde is unique due to the presence of both the TBDMS protecting group and the dimethyl-substituted benzaldehyde group. This combination provides stability and reactivity, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C17H28O3Si |
---|---|
Molecular Weight |
308.5 g/mol |
IUPAC Name |
4-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]-3,5-dimethylbenzaldehyde |
InChI |
InChI=1S/C17H28O3Si/c1-13-10-15(12-18)11-14(2)16(13)19-8-9-20-21(6,7)17(3,4)5/h10-12H,8-9H2,1-7H3 |
InChI Key |
HLIVDDATWNATGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OCCO[Si](C)(C)C(C)(C)C)C)C=O |
Origin of Product |
United States |
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